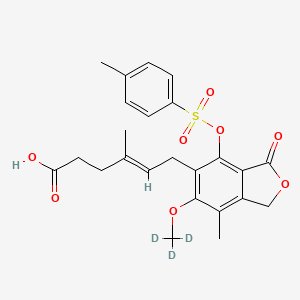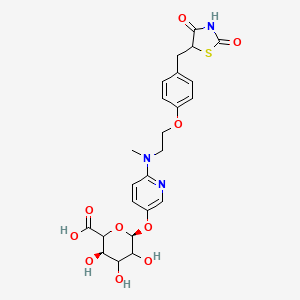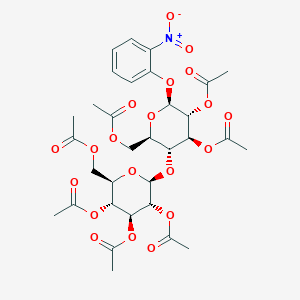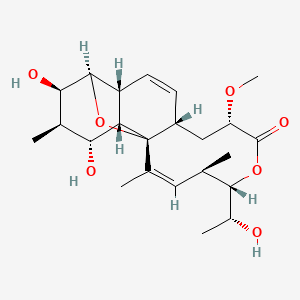
4'-Tosyl Mycophenolic Acid-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of mycophenolic acid, from which 4'-Tosyl Mycophenolic Acid-d3 is derived, has been accomplished through various chemical strategies. A notable approach includes the use of silyloxy-1,3-cyclohexadiene, which undergoes a cycloaddition to dimethyl acetylenedicarboxylate followed by an Alder-Rickert reaction to construct the phthalide core structure of MPA (Patterson, 1993). Further modifications, such as tosylation and deuteration to produce 4'-Tosyl Mycophenolic Acid-d3, are likely based on these foundational synthetic routes.
Molecular Structure Analysis
The molecular structure of mycophenolic acid has been elucidated through X-ray crystallography, revealing a 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-hex-4-enoic acid structure (Covarrubias et al., 2000). This detailed understanding of its structure is crucial for further modifications, including the synthesis of deuterium-labeled derivatives like 4'-Tosyl Mycophenolic Acid-d3.
Applications De Recherche Scientifique
Antiviral Applications : 4'-Tosyl Mycophenolic Acid-d3 has been studied for its potential as an inhibitor of SARS-CoV-2 papin-like protease, with molecular docking analysis indicating good binding affinities to the protein drug target, suggesting its application in antiviral therapies (Khater & Nassar, 2021).
Immunosuppressive Effects : Several studies have investigated mycophenolic acid, the parent compound of 4'-Tosyl Mycophenolic Acid-d3, for its immunosuppressive properties. It's widely used in organ transplantation and for treating autoimmune diseases, functioning by inhibiting inosine monophosphate dehydrogenase, which is crucial for lymphocyte expansion (Goldblum, 1993).
Embryotoxic Potential : Mycophenolic acid has shown pronounced embryotoxic potential at cytotoxic concentrations, as demonstrated in validated in vitro tests. This finding is significant for understanding human teratogens and the safety profile of drugs (Eckardt & Stahlmann, 2009).
Effects on HIV Infection : Mycophenolic acid has been proposed to inhibit HIV replication in vitro by depleting the substrate for reverse transcriptase. Studies show it induces apoptosis and cell death in activated CD4+ T cells, indicating a role in HIV infection treatment (Chapuis et al., 2000).
Role in Cancer Therapy : Mycophenolic acid has emerged as a potential anti-cancer compound due to its activity against a range of tumors in animal models and its strong inhibition of DNA synthesis in vitro (Carter et al., 1969).
Safety And Hazards
4’-Tosyl Mycophenolic Acid-d3 is not classified as a hazardous compound4. However, as with all chemicals, it should be handled with care. In case of accidental exposure, appropriate first aid measures should be taken4.
Orientations Futures
While I couldn’t find specific future directions for 4’-Tosyl Mycophenolic Acid-d3, research into mycophenolic acid and its derivatives continues to be a topic of interest. For instance, studies are exploring the association between exposure levels of mycophenolic acid and 25-hydroxyvitamin D levels in children with systemic lupus erythematosus5.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
Propriétés
IUPAC Name |
(E)-4-methyl-6-[7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]hex-4-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O8S/c1-14-5-9-17(10-6-14)33(28,29)32-23-18(11-7-15(2)8-12-20(25)26)22(30-4)16(3)19-13-31-24(27)21(19)23/h5-7,9-10H,8,11-13H2,1-4H3,(H,25,26)/b15-7+/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRAAEPJBXLKLI-BVDUSYAGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)O)OC)C)COC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)OS(=O)(=O)C3=CC=C(C=C3)C)C/C=C(\C)/CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Tosyl Mycophenolic Acid-d3 | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl2-azabicyclo[3,3,1]octanyl-3-formicacid](/img/structure/B1140481.png)






![2-[(1Z)-1-Buten-1-yl]-6-methylpyridine](/img/structure/B1140500.png)